Cas no 1455-82-9 (3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole)

3-Methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a methyl group at the 3-position and a 4-nitrophenyl moiety at the 5-position. This structure confers notable stability and reactivity, making it valuable in synthetic chemistry and materials science. The electron-withdrawing nitro group enhances its utility as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its rigid aromatic framework contributes to thermal and chemical resistance, while the oxadiazole ring offers versatility in further derivatization. The compound is particularly useful in constructing complex molecular architectures due to its well-defined reactivity profile and compatibility with diverse reaction conditions.
3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole structure
1455-82-9 structure
Product Name:3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
CAS No:1455-82-9
MF:C9H7N3O3
MW:205.170181512833
CID:2142448
PubChem ID:11020000
Update Time:2025-10-28

3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole
    • 3-methyl-5-(4'-nitrophenyl)-1,2,4-oxadiazole
    • 3-methyl-5-(4-nitro-phenyl)-[1,2,4]oxadiazole
    • 1455-82-9
    • DB-304764
    • KERMQEPCZAFEFF-UHFFFAOYSA-N
    • DTXSID201260726
    • 1,2,4-Oxadiazole, 3-methyl-5-(4-nitrophenyl)-
    • SCHEMBL5330904
    • BS-30969
    • MDL: MFCD26394855
    • Inchi: 1S/C9H7N3O3/c1-6-10-9(15-11-6)7-2-4-8(5-3-7)12(13)14/h2-5H,1H3
    • InChI Key: KERMQEPCZAFEFF-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC(=CC=2)[N+](=O)[O-])=NC(C)=N1

Computed Properties

  • Exact Mass: 205.04900
  • Monoisotopic Mass: 205.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 235
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 84.7Ų

Experimental Properties

  • PSA: 84.74000
  • LogP: 2.47640

3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole Security Information

  • Storage Condition:(BD326684)

3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole Pricemore >>

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Additional information on 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole

3-Methyl-5-(4-Nitrophenyl)-1,2,4-Oxadiazole: A Comprehensive Overview

The compound 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole, with the CAS number 1455-82-9, is a heterocyclic aromatic compound that has garnered significant attention in various fields of chemistry and materials science. This compound belongs to the class of oxadiazoles, which are five-membered rings containing two nitrogen atoms and one oxygen atom. The presence of the 4-nitrophenyl group and the methyl substituent in its structure imparts unique electronic and structural properties, making it a valuable molecule for both fundamental research and practical applications.

Recent studies have highlighted the potential of 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The compound's ability to interact with biological targets such as enzymes and receptors has been extensively investigated. For instance, researchers have reported that the molecule exhibits significant inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation. Furthermore, its cytotoxic effects on various cancer cell lines have been documented, suggesting its potential as a lead compound for anticancer drug development.

In addition to its biological applications, 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole has also found relevance in materials science. The compound's aromaticity and conjugation make it an attractive candidate for use in organic electronics. Recent advancements have explored its application as a building block for constructing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its ability to form stable charge transfer complexes with other organic molecules has been leveraged to enhance the performance of these devices.

The synthesis of 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole typically involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Researchers have optimized these steps to achieve high yields and purity levels. For example, a recent study demonstrated that the use of microwave-assisted synthesis significantly reduces reaction time while maintaining product quality. This approach not only enhances the efficiency of the synthesis but also aligns with green chemistry principles by minimizing waste generation.

The structural characterization of 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole has been carried out using advanced analytical techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided insights into the molecule's conformational flexibility and intermolecular interactions. For instance, X-ray crystallography revealed that the compound forms a crystalline solid with a well-defined lattice structure, which is crucial for understanding its physical properties.

The electronic properties of 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole have been extensively studied using computational methods such as density functional theory (DFT). These studies have shown that the molecule exhibits a high degree of conjugation due to its aromatic system, which contributes to its electronic stability. The presence of electron-withdrawing groups like the nitrophenyl moiety further modulates its electronic behavior, making it suitable for applications in nonlinear optics and optoelectronics.

In conclusion, 3-methyl-5-(4-nitrophenyl)-1,2,4-oxadiazole, with CAS number 1455-82-9, is a versatile compound with promising applications in drug discovery and materials science. Its unique structure and functional groups make it an ideal candidate for exploring new frontiers in chemistry and technology. As research continues to uncover its potential uses and properties, this compound is expected to play an increasingly important role in advancing scientific knowledge and technological innovation.

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